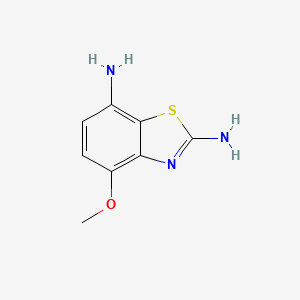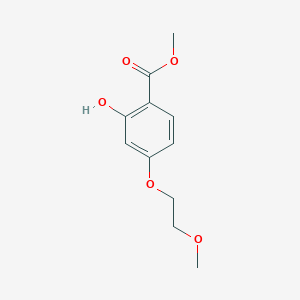
Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate
Descripción general
Descripción
“Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate” is a chemical compound. It is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . It is used in the enantioselective synthesis of (+)-coriandrone A and B, two bioactive natural products .
Synthesis Analysis
The synthesis of “Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate” involves the reaction of methanol and benzoic acid in the presence of a strong acid . It is used in the enantioselective synthesis of (+)-coriandrone A and B .Molecular Structure Analysis
The molecular formula of “Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate” is C10H12O4 . The structure of this compound can be represented as C6H5−C(=O)−O−CH3 .Chemical Reactions Analysis
“Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate” reacts at both the ring and the ester, depending on the substrate. Electrophiles attack the ring, illustrated by acid-catalysed nitration with nitric acid .Physical And Chemical Properties Analysis
“Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate” is a colorless liquid that is poorly soluble in water, but miscible with organic solvents .Aplicaciones Científicas De Investigación
Photophysical Properties
Methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate (MHmoTB) and its derivatives exhibit unique photophysical properties. The introduction of methoxy and cyano groups results in distinct luminescence characteristics. The methoxy group, in particular, significantly enhances the quantum yield of deep blue luminescence in certain solvents (Kim et al., 2021).
Chemical Synthesis and Characterization
The compound has been used in various chemical synthesis processes. For instance, it has been involved in cyclization reactions to produce specific anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid (Ukrainets et al., 2014). Additionally, a novel method for synthesizing methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate using methyl 2-isothiocyanatobenzoate and methyl malonate has been described, highlighting the compound's role in synthetic chemistry (Kovalenko et al., 2019).
Crystal Structure Analysis
Studies on the crystal structure of related compounds, like 2-(2-methoxyethoxy)ethyl 4-[(5-cyano-1-ethyl-4-methyl-2,6-dioxo-1,2,3,6-tetrahydropyridin-3-ylidene)hydrazino]benzoate, have revealed insights into molecular interactions and structural formation. These studies often focus on hydrogen bonding and pi-pi stacking interactions (Qian & Huang, 2006).
Applications in Organic Synthesis and Pharmaceutical Research
This compound is also significant in the synthesis of various organic molecules and intermediates. For example, its derivatives have been used in the preparation of novel anti-juvenile hormone agents (Ishiguro et al., 2003). The compound's role in the synthesis of photopolymerization compounds has also been explored (Avci et al., 1996).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-14-5-6-16-8-3-4-9(10(12)7-8)11(13)15-2/h3-4,7,12H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYLJOFPPMYREA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=C(C=C1)C(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-oxo-2,3,5,6,7,8-hexahydroiMidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B3144494.png)


![1-(4'-Fluoro[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B3144511.png)
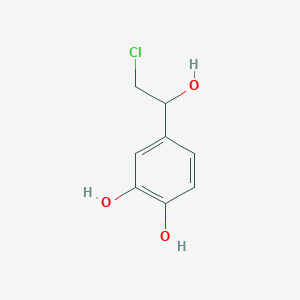
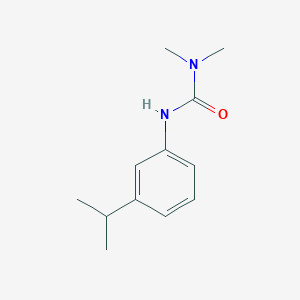
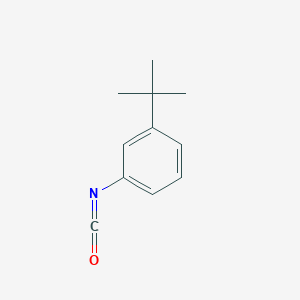
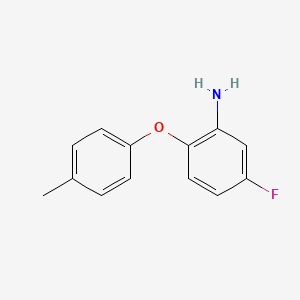
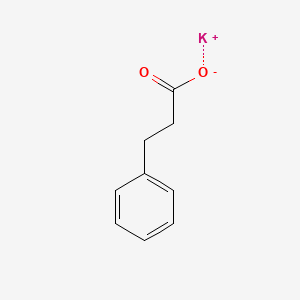
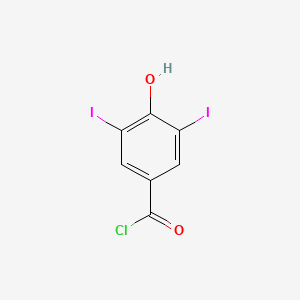
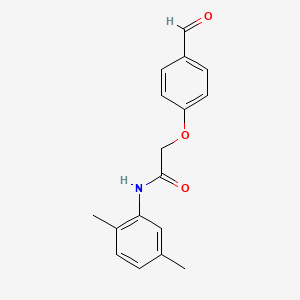
![2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1-biphenyl]-4-yl)propanoic acid](/img/structure/B3144556.png)
![5'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B3144581.png)
